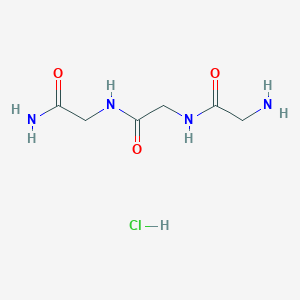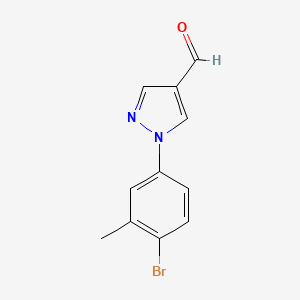
(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly known as DMPT, is an organic compound belonging to the class of compounds known as alkenes. It is a colorless, solid compound with a molecular formula C15H22O3. DMPT has been widely studied due to its potential applications in a variety of fields, such as medicine, agriculture, and materials science.
科学研究应用
DMPT has been studied extensively for its potential applications in a variety of fields. In medicine, DMPT has been investigated as a potential anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In agriculture, DMPT has been studied as a potential insecticide and fungicide. In materials science, DMPT has been studied for its potential use as a coating material for various substrates.
作用机制
The exact mechanism of action of DMPT is still not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, DMPT has been shown to have insecticidal and fungicidal activity, likely due to its ability to disrupt the cell membranes of target pests and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPT are still not fully understood. However, studies have shown that the compound has anti-inflammatory activity, likely due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). Additionally, DMPT has been shown to have insecticidal and fungicidal activity.
实验室实验的优点和局限性
The main advantage of using DMPT in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, DMPT can be used in a variety of applications, such as medicine, agriculture, and materials science. However, there are some limitations to using DMPT in laboratory experiments. For example, the exact mechanism of action of DMPT is still not fully understood, and the compound may have some toxic effects if used in large quantities.
未来方向
There are several potential future directions for the research of DMPT. First, further research is needed to fully understand the mechanism of action of DMPT, as well as its biochemical and physiological effects. Additionally, more research is needed to determine the optimal conditions for using DMPT in laboratory experiments. Finally, further research is needed to explore the potential applications of DMPT in medicine, agriculture, and materials science.
合成方法
The synthesis of DMPT is typically carried out in two steps. In the first step, a Grignard reaction is used to form the desired diene. This is done by reacting 3,4-dimethylphenylmagnesium bromide with 2,3,4-trimethoxyphenyl bromide in an inert solvent. The second step involves the dehydration of the diene to form the desired product, DMPT. This is done by heating the diene in the presence of an acid catalyst.
属性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-13-6-7-16(12-14(13)2)17(21)10-8-15-9-11-18(22-3)20(24-5)19(15)23-4/h6-12H,1-5H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEMZGCWVCWGPI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)










